2-Chloro-N-hydroxyadenine
Overview
Description
2-Chloro-N-hydroxyadenine is a chemical compound with the molecular formula C5H4ClN5O It is a derivative of adenine, where a chlorine atom is substituted at the second position and a hydroxyl group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-hydroxyadenine typically involves the chlorination of adenine followed by hydroxylation. One common method involves the reaction of adenine with thionyl chloride (SOCl2) to introduce the chlorine atom at the second position. The resulting 2-chloroadenine is then treated with hydroxylamine to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-hydroxyadenine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The compound can be hydrolyzed to form adenine derivatives.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Hydroxylamine: Used for hydroxylation reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted adenine derivatives can be formed.
Oxidation Products: Oxidized forms of adenine derivatives.
Reduction Products: Reduced forms of adenine derivatives.
Scientific Research Applications
2-Chloro-N-hydroxyadenine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antiviral and anticancer agent.
Biological Research: Used in studies involving DNA and RNA interactions.
Chemical Biology: Employed in the synthesis of nucleoside analogs for research purposes.
Industrial Applications: Used in the production of pharmaceuticals and other biologically active compounds
Mechanism of Action
The mechanism of action of 2-Chloro-N-hydroxyadenine involves its interaction with nucleic acids. The compound can be incorporated into DNA or RNA, leading to disruptions in replication and transcription processes. This can result in the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-2’-deoxyadenosine: Another chlorinated adenine derivative with similar biological activities.
2-Chloro-6-aminopurine: A compound with similar structural features but different biological properties.
2-Chloro-9-(2-deoxy-β-D-erythro-pentofuranosyl)adenine: A nucleoside analog with antiviral properties.
Uniqueness
2-Chloro-N-hydroxyadenine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with nucleic acids and disrupt cellular processes makes it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
N-(2-chloro-7H-purin-6-yl)hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN5O/c6-5-9-3-2(7-1-8-3)4(10-5)11-12/h1,12H,(H2,7,8,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYQHURYSIGULU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)Cl)NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172679 | |
Record name | Adenine, 2-chloro-N-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40172679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19152-67-1 | |
Record name | Adenine, 2-chloro-N-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019152671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC529842 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529842 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Adenine, 2-chloro-N-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40172679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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